(2S)-2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine
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Overview
Description
(2S)-2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a furan ring bearing a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Methoxyphenyl Group: This can be achieved via electrophilic aromatic substitution or other suitable methods.
Attachment of the Furan Ring: The furan ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Nitration of the Phenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furan ring.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemistry: Studied for its interactions with biological molecules.
Medicine
Therapeutics: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine analogs: Compounds with similar structures but different substituents.
Other Pyrrolidine Derivatives: Compounds with the pyrrolidine ring but different functional groups.
Uniqueness
Structural Features: The combination of a methoxyphenyl group, a nitrophenyl group, and a furan ring attached to a pyrrolidine ring is unique.
Chemical Properties:
Properties
IUPAC Name |
(2S)-2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-17-10-8-16(9-11-17)20-7-4-14-23(20)15-18-12-13-22(28-18)19-5-2-3-6-21(19)24(25)26/h2-3,5-6,8-13,20H,4,7,14-15H2,1H3/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVNERPDMZVXIP-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCCN2CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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